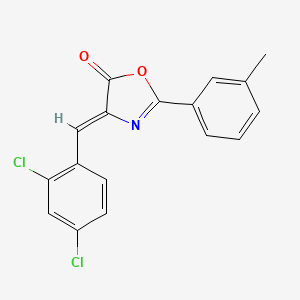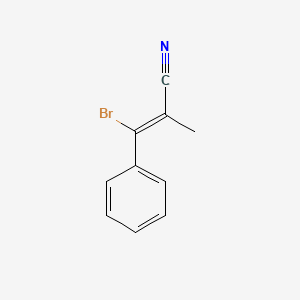
Terephthalic acid bis-(4-chloro-phenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic acid bis-(4-chloro-phenyl) ester is an organic compound that belongs to the family of terephthalates It is characterized by the presence of two ester groups attached to a terephthalic acid core, with each ester group linked to a 4-chloro-phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of terephthalic acid bis-(4-chloro-phenyl) ester typically involves the esterification of terephthalic acid with 4-chloro-phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Terephthalic acid+24-chloro-phenolAcid catalystTerephthalic acid bis-(4-chloro-phenyl) ester+2Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of terephthalic acid and 4-chloro-phenol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups on the phenyl rings can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Terephthalic acid and 4-chloro-phenol.
Reduction: Terephthalic acid bis-(4-hydroxy-phenyl) ester.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Terephthalic acid bis-(4-chloro-phenyl) ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are valuable for their mechanical properties and thermal stability.
Materials Science: The compound is explored for its potential in creating high-performance materials with specific properties such as flame retardancy and chemical resistance.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of terephthalic acid bis-(4-chloro-phenyl) ester in its various applications depends on the specific context:
Polymerization: In polymer chemistry, the ester groups react with diols or diamines to form long polymer chains through condensation reactions.
Biological Activity: If the compound or its derivatives exhibit biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Terephthalic Acid Bis-(4-Hydroxy-Phenyl) Ester: Similar structure but with hydroxy groups instead of chloro groups.
Terephthalic Acid Bis-(4-Methyl-Phenyl) Ester: Similar structure but with methyl groups instead of chloro groups.
Terephthalic Acid Bis-(4-Ethyl-Phenyl) Ester: Similar structure but with ethyl groups instead of chloro groups.
Uniqueness: Terephthalic acid bis-(4-chloro-phenyl) ester is unique due to the presence of chloro groups, which can impart specific properties such as increased chemical resistance and potential for further functionalization through nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
24707-03-7 |
|---|---|
Molekularformel |
C20H12Cl2O4 |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
bis(4-chlorophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H12Cl2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H |
InChI-Schlüssel |
OJKLQLPFXPZAJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)

![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)
![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)

![1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
